molecular formula C28H25NO3 B252950 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252950
M. Wt: 423.5 g/mol
InChI Key: BZMBRHILMNRGPH-YDWXAUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one, also known as HMI-1, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. HMI-1 has been shown to exhibit anti-cancer properties, making it a promising candidate for cancer treatment.

Mechanism of Action

3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one works by targeting the mitochondrial pathway in cancer cells. It induces the release of cytochrome c from the mitochondria, which activates caspase enzymes and leads to apoptosis. 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one also disrupts the cell cycle by inhibiting the expression of cyclin-dependent kinases and inducing cell cycle arrest.
Biochemical and Physiological Effects
3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce tumor growth in animal models, induce apoptosis in cancer cells, and inhibit the migration and invasion of cancer cells. 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a potentially safer alternative to traditional chemotherapy. However, there are limitations to the use of 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one in lab experiments. Its synthesis is complex and time-consuming, and its efficacy in vivo has not yet been fully established.

Future Directions

There are several future directions for research on 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more efficient synthesis methods for 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one. Another area of research is the investigation of 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one's potential as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one and its potential side effects.

Synthesis Methods

The synthesis of 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one involves a multistep process that includes the condensation of 4-methylbenzaldehyde with malonic acid and subsequent cyclization to form a benzofuran intermediate. This intermediate is then reacted with an aldehyde and a ketone to form the final product, 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondrial pathway. 3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.

properties

Product Name

3-hydroxy-1-(4-methylbenzyl)-3-(2-oxo-6-phenyl-3,5-hexadienyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C28H25NO3

Molecular Weight

423.5 g/mol

IUPAC Name

3-hydroxy-1-[(4-methylphenyl)methyl]-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]indol-2-one

InChI

InChI=1S/C28H25NO3/c1-21-15-17-23(18-16-21)20-29-26-14-8-7-13-25(26)28(32,27(29)31)19-24(30)12-6-5-11-22-9-3-2-4-10-22/h2-18,32H,19-20H2,1H3/b11-5+,12-6+

InChI Key

BZMBRHILMNRGPH-YDWXAUTNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C=C/C4=CC=CC=C4)O

SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC=CC4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC=CC4=CC=CC=C4)O

Origin of Product

United States

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